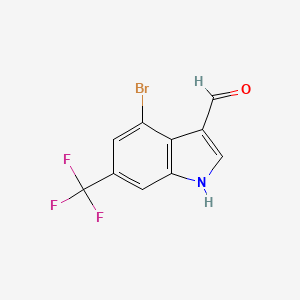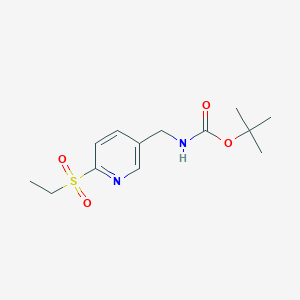
tert-Butyl ((6-(ethylsulfonyl)pyridin-3-yl)methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl ((6-(ethylsulfonyl)pyridin-3-yl)methyl)carbamate is a chemical compound with the molecular formula C13H20N2O4S It is a derivative of pyridine and carbamate, featuring an ethylsulfonyl group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((6-(ethylsulfonyl)pyridin-3-yl)methyl)carbamate typically involves the reaction of 6-(ethylsulfonyl)pyridine-3-carboxylic acid with tert-butyl carbamate in the presence of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((6-(ethylsulfonyl)pyridin-3-yl)methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Substitution: The carbamate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
tert-Butyl ((6-(ethylsulfonyl)pyridin-3-yl)methyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl ((6-(ethylsulfonyl)pyridin-3-yl)methyl)carbamate involves its interaction with specific molecular targets. The ethylsulfonyl group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity. The carbamate group can also participate in covalent bonding with nucleophilic residues in proteins, leading to the modulation of their function .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl ((6-chloropyridin-3-yl)methyl)carbamate: Similar structure but with a chlorine atom instead of the ethylsulfonyl group.
tert-Butyl (6-methylpyridin-3-yl)carbamate: Lacks the ethylsulfonyl group, featuring a methyl group instead.
tert-Butyl (2-piperidin-3-ylethyl)carbamate: Contains a piperidine ring instead of the pyridine ring.
Uniqueness
tert-Butyl ((6-(ethylsulfonyl)pyridin-3-yl)methyl)carbamate is unique due to the presence of the ethylsulfonyl group, which imparts distinct chemical properties and reactivity. This group enhances the compound’s ability to form specific interactions with biological targets, making it a valuable tool in biochemical and medicinal research.
Properties
Molecular Formula |
C13H20N2O4S |
|---|---|
Molecular Weight |
300.38 g/mol |
IUPAC Name |
tert-butyl N-[(6-ethylsulfonylpyridin-3-yl)methyl]carbamate |
InChI |
InChI=1S/C13H20N2O4S/c1-5-20(17,18)11-7-6-10(8-14-11)9-15-12(16)19-13(2,3)4/h6-8H,5,9H2,1-4H3,(H,15,16) |
InChI Key |
APUWVWXIFRTTKL-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=NC=C(C=C1)CNC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-Spirobi[1H-inden]-3(2H)-one, 2',3'-dihydro-5,5'-dimethoxy-](/img/structure/B11836391.png)
![acetic acid;[(1R,5R)-5-(hydroxymethyl)cyclopent-2-en-1-yl] acetate](/img/structure/B11836396.png)

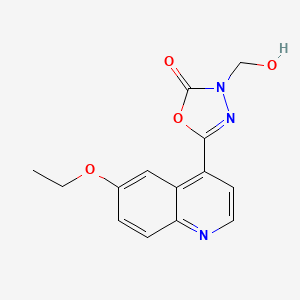
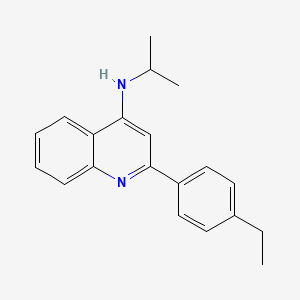
![1,7-Diazaspiro[4.4]nonane, 7-[5-(cyclopentyloxy)-3-pyridinyl]-](/img/structure/B11836417.png)

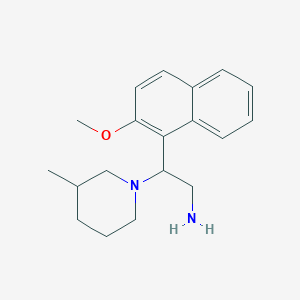
![N-Hydroxy-3-methyl-6,7-dihydro-5H-spiro[benzofuran-4,2'-[1,3]dithiane]-2-carboxamide](/img/structure/B11836449.png)
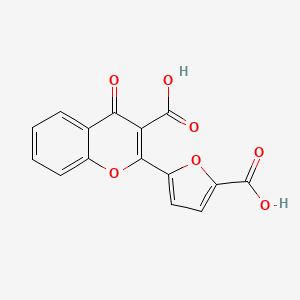

![(4As,4bs,6as,7s,9as,9br,11as)-4a,6a,7-trimethylhexadecahydroindeno[4,5-h]isochromen-7-ol](/img/structure/B11836471.png)

